![molecular formula C10H16FNO2 B13514165 Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13514165.png)
Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate is a complex organic compound belonging to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen atoms. The unique structure of this compound makes it a subject of interest in various fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the azabicyclo scaffold, which is central to the compound’s structure . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate has a wide range of applications in scientific research:
Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it useful in the study of biochemical pathways.
Industry: It can be used in the production of specialized materials and chemicals, particularly those requiring precise stereochemistry.
Mecanismo De Acción
The mechanism of action of Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate involves its interaction with specific molecular targets in the body. This can include binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the fluorine and ethyl ester groups.
8-Azabicyclo[3.2.1]octane: Another similar compound, often used in the synthesis of tropane alkaloids.
Uniqueness: Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can significantly alter the compound’s reactivity and interaction with biological targets .
Propiedades
Fórmula molecular |
C10H16FNO2 |
|---|---|
Peso molecular |
201.24 g/mol |
Nombre IUPAC |
ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate |
InChI |
InChI=1S/C10H16FNO2/c1-2-14-8(13)9-3-4-10(11,5-9)7-12-6-9/h12H,2-7H2,1H3 |
Clave InChI |
KWAGGSLWEKKWKV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C12CCC(C1)(CNC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13514085.png)
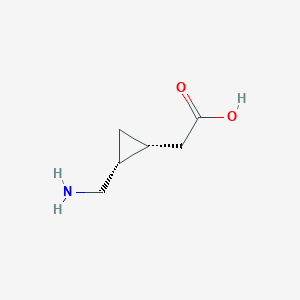
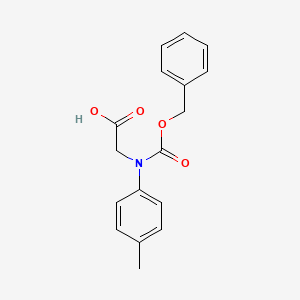
![(1R,3s,5S)-3-(trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B13514114.png)
![2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13514116.png)
![1-Azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B13514125.png)
![Dispiro[3.1.36.14]decan-2-ylmethanamine](/img/structure/B13514144.png)


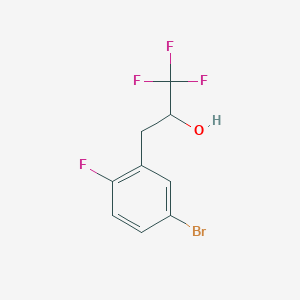
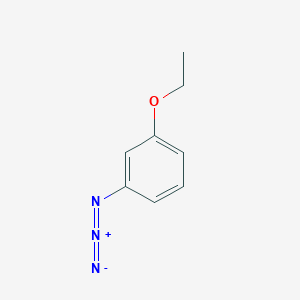
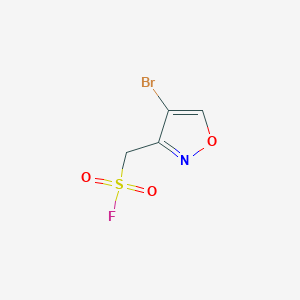

![2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic Acid](/img/structure/B13514181.png)
